7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds has been reported to possess interesting antiproliferative activity against lung cancer cells . They have been identified as potent inhibitors of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves several strategies . These include cyclocondensation reactions of aminotriazoles and 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds, conversion of 1,2,4-triazolo[4,3-a]pyrimidine via Dimroth rearrangement, and oxidative cyclization reactions from pyrimidin-2-yl-amidines .
Molecular Structure Analysis
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is structurally similar to the purine ring . This similarity has led to its investigation as a possible isosteric replacement for purines . The choice of substituents on the [1,2,3]triazolo[4,5-d]pyrimidine ring can lead to different bio-isosteric properties .
Chemical Reactions Analysis
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown potent inhibitory activity against USP28 . For example, compound 19 potently inhibited USP28, showing selectivity over USP7 and LSD1 . The derivatives have also shown antiproliferative activities against various cancer cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can vary depending on the specific compound and its substituents. For example, compound 19 has shown potent inhibitory activity against USP28 .
科学的研究の応用
Cancer Research: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy as it can lead to selective targeting of tumor cells . Compounds with the triazolopyrimidine scaffold have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that our compound could be a potent candidate for further investigation in cancer pharmacotherapy.
Antiproliferative Agents
Derivatives of triazolopyrimidine, including our compound, have been evaluated for their antiproliferative properties. These compounds have demonstrated the ability to inhibit the proliferation of cancer cells, making them valuable as potential antiproliferative agents . The hydrazone moiety present in some derivatives has been linked to enhanced antiproliferative activity, indicating that structural modifications of our compound could yield promising results in this area.
Enzymatic Inhibitory Activity
The compound has shown inhibitory activity against CDK2/cyclin A2, which is crucial for the anti-proliferative effects observed in cancer cell lines. The most potent compounds in this class have displayed significant enzymatic inhibitory activity, with IC50 values in the sub-micromolar range . This highlights the potential of our compound as a lead molecule for developing new enzymatic inhibitors.
Apoptosis Induction
Further investigations into compounds similar to 7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine have revealed their ability to induce apoptosis in cancer cells . This is a desirable effect for cancer treatment as it leads to programmed cell death of the tumor cells, thereby reducing tumor growth and spread.
Cell Cycle Progression Alteration
One of the derivatives of this compound class has been selected for detailed studies due to its potent dual activity against cancer cell lines and CDK2. It has been found to cause significant alterations in cell cycle progression, which is another pathway through which cancer cell growth can be controlled .
Molecular Docking Studies
Molecular docking simulations have confirmed that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with key amino acids like Leu83 . This suggests that our compound could be optimized for better interaction with the target protein, enhancing its therapeutic efficacy.
In Silico ADMET Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and drug-likeness studies using a Boiled Egg chart have indicated that compounds with the triazolopyrimidine scaffold possess suitable pharmacokinetic properties . This is crucial for predicting the structure requirements for observed antitumor activity and for the compound’s potential as a drug candidate.
LSD1 Inhibitory Effects
Triazolopyrimidine derivatives have also been synthesized and evaluated for their inhibitory effects on Lysine Specific Demethylase 1 (LSD1) . LSD1 is involved in the epigenetic regulation of gene expression and is another target for cancer therapy. The structure-activity relationship studies of these compounds can provide insights into developing potent LSD1 inhibitors.
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylating key proteins that regulate the cell cycle.
Result of Action
The inhibition of CDK2 by this compound leads to a significant reduction in cell proliferation . This can result in the death of cancer cells, as they rely heavily on rapid and uncontrolled cell division for their growth .
将来の方向性
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown promise as potent inhibitors of USP28, suggesting their potential as therapeutic agents for cancer . Future research could focus on optimizing these compounds to improve their potency and selectivity, as well as conducting in-depth studies to further understand their mechanism of action .
特性
IUPAC Name |
7-[(4-fluorophenyl)methylsulfanyl]-3-methyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5S/c1-18-11-10(16-17-18)12(15-7-14-11)19-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZQGQMWAOEGSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)F)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。